![molecular formula C12H9ClN4O B1489707 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one CAS No. 1097095-35-6](/img/no-structure.png)

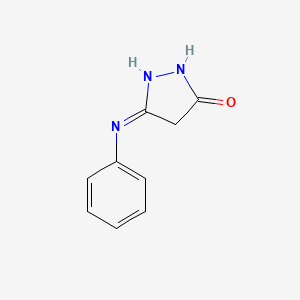

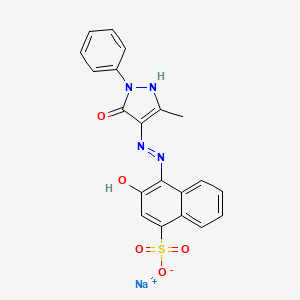

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

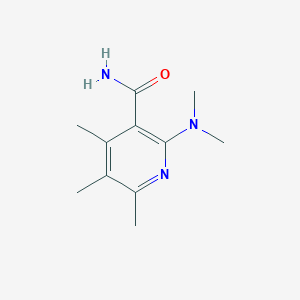

The compound “1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . For instance, one study reported the acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives, including “1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one”, involves different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives include the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications

Antibacterial Activity

Pyrazolo[3,4-d]pyrimidines have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted their effectiveness against Staphylococcus aureus and Escherichia coli .

Anti-Inflammatory Properties

These compounds have also been found to possess anti-inflammatory properties. Some derivatives were compared to indomethacin, a standard anti-inflammatory drug, and showed comparable activity with minimal ulcerogenic effects .

Anticancer Potential

Several studies have focused on the anticancer screening of pyrazolo[3,4-d]pyrimidine derivatives. They have been tested in vitro against various cancer cell lines, indicating potential as anticancer agents .

Enzyme Inhibition

Some pyrazolo[3,4-d]pyrimidines have shown inhibitory activity against specific enzymes. For instance, certain derivatives exhibited inhibitory activity against the MCF-7 breast cancer cell line .

Biological Activity Hybrid Molecules

Research has been conducted on hybrid molecules containing both pyrazolopyrimidine and 1,2,3-triazole skeletons, which are reported to have biological activity .

MDPI - Antibacterial Evaluation MDPI - Anti-Inflammatory Springer - Anticancer Screening Springer - Enzyme Inhibition ResearchGate - Biological Activity Hybrid Molecules

Mechanism of Action

Target of Action

The primary target of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a protein that plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .

Mode of Action

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition disrupts the normal function of the EGFR-TK, leading to changes in the cellular activities it controls .

Biochemical Pathways

The inhibition of EGFR-TK by 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one affects several biochemical pathways. These include pathways involved in cell growth and differentiation, metabolism, adhesion, and motility . The disruption of these pathways can lead to downstream effects such as altered cell growth and function .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing how effectively it can reach its target and exert its effects .

Result of Action

The result of the action of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is the inhibition of EGFR-TK, leading to changes in the cellular activities controlled by this protein . This can result in altered cell growth and function, potentially leading to cell death .

Future Directions

The future directions for research on pyrazolo[3,4-d]pyrimidine derivatives, including “1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one”, involve further exploration of their biological activities and potential applications in medicinal chemistry . This includes the design of new selective, effective, and safe anticancer agents .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form ethyl 3-(3-chlorophenyl)-3-oxopropanoate, which is then reacted with guanidine to form 1-(3-chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one.", "Starting Materials": [ "3-chlorobenzaldehyde", "ethyl acetoacetate", "guanidine" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form ethyl 3-(3-chlorophenyl)-3-oxopropanoate.", "Step 2: Reaction of ethyl 3-(3-chlorophenyl)-3-oxopropanoate with guanidine in the presence of a catalyst such as p-toluenesulfonic acid to form 1-(3-chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one.", "Step 3: Purification of the product by recrystallization or column chromatography." ] } | |

CAS RN |

1097095-35-6 |

Product Name |

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one |

Molecular Formula |

C12H9ClN4O |

Molecular Weight |

260.68 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C12H9ClN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18) |

InChI Key |

FGNFLLALMJCHAE-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |

Canonical SMILES |

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1489641.png)

![1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489644.png)

![2-(2-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1489645.png)

![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B1489646.png)